BMS-986020 is under investigation in clinical trial NCT02017730 (To Evaluate The Relationship Between Plasma Drug Levels And Receptor Binding in Lung Using PET (Positron Emission Tomography) In Healthy Volunteers).
Related Compounds
BMS-986234
Compound Description: BMS-986234 is another lysophosphatidic acid receptor 1 (LPA1) antagonist that is structurally distinct from BMS-986020. [] Preclinical studies have shown that unlike BMS-986020, BMS-986234 did not inhibit bile acid and phospholipid transporters, such as BSEP, MRP4, and MDR3, at clinically relevant concentrations. [] This suggests that BMS-986234 may have a different safety profile compared to BMS-986020. []
Relevance: BMS-986234's structural difference to BMS-986020 results in a different pharmacological profile, particularly regarding hepatobiliary effects. While both are LPA1 antagonists, BMS-986234 does not exhibit the same off-target inhibition of bile acid transporters observed with BMS-986020. This makes it a potentially safer alternative for treating IPF and other fibrotic diseases. []
BMS-986278
Compound Description: BMS-986278 is a next-generation LPA1 antagonist that exhibits potent antagonistic activity against LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways. [] It has demonstrated efficacy in preclinical models of pulmonary fibrosis, showing a reduction in lung fibrosis markers. [] BMS-986278 also displays favorable pharmacokinetic properties, including high oral bioavailability and low clearance rates. []
Relevance: As a next-generation LPA1 antagonist, BMS-986278 shares the same target as BMS-986020. It shows promise as a potential therapeutic for IPF and other fibrotic diseases due to its potent LPA1 antagonism, favorable pharmacokinetic profile, and preclinical efficacy. [] Further research is ongoing to determine its clinical efficacy and safety profile.
CHI
Compound Description: CHI is a novel compound identified as an LPA1 inverse agonist. [] Compared to standard LPA1 antagonists, CHI exhibits lower potency. []
Relevance: CHI's identification as an LPA1 inverse agonist makes it structurally and functionally related to BMS-986020. While both compounds target the LPA1 receptor, CHI's lower potency suggests potential differences in their pharmacological profiles and therapeutic potential. [] Further research is necessary to fully characterize CHI's properties and potential applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CD2019 is a retinoic acid receptor beta (rarbeta) agonist, overcoming inhibition of axonal outgrowth via phosphoinositide 3-kinase signalling in the injured adult spinal cord.
LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. LG 100754, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, LG 100754 decreases glucose levels and relieves insulin resistance in mice. CD 3159 is a retinoic acid receptors antagonist & agonist; a mixed function retinoid whose activity is dimer-selective.
CD3254 is a selective agonist of the retinoid X receptors (RXRs; EC50 = ~10 nM for human RXRβ) that is without effect on retinoic acid receptors (RARs). It stimulates the recruitment of the nuclear receptor interaction domain of the TRAP220 coactivator to RXRα/RARβ heterodimers in vitro. CD3254 also enhances the recruitment of the PPARγ coactivator 1α, PGC-1α, to RXRα/PPARγ heterodimers. CD3254 is a potent and selective RXRα agonist. CD3254 exhibits no activity at RARα, RARβ or RARγ receptors.
CD-349 is a calcium channel antagonist potentially for the treatment of angina pectoris and hypertension. CD-349 inhibited the noradrenaline (NA)-induced contraction of aortas in Ca2(+)-free medium. The blocking effect of CD349 on neuronal Ca2+ influx, in combination with a cerebral vasodilatory action, may contribute to a favorable effect on ischemic brain damage.